molecular formula C29H47NO4 B579410 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone CAS No. 17934-66-6

1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Katalognummer: B579410
CAS-Nummer: 17934-66-6
Molekulargewicht: 473.698
InChI-Schlüssel: NEPWOAPISLMKBW-FSSCRBTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a naturally occurring alkaloid found in certain plant species. The compound’s structure and biological activities make it a subject of extensive research in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves several steps, starting from readily available precursors. The most common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the purity and yield of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters to maintain consistency and efficiency. The use of high-throughput reactors and automated systems helps in achieving large-scale production while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Wissenschaftliche Forschungsanwendungen

1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound is investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. In medicine, the compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Additionally, this compound finds applications in the industry as a precursor for the synthesis of other valuable compounds and as a component in the development of new materials.

Wirkmechanismus

The mechanism of action of 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing cellular processes. The pathways involved in this compound’s action include signal transduction, gene expression, and metabolic regulation. These interactions result in various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is unique compared to other similar compounds due to its distinct chemical structure and biological activities. Similar compounds include other alkaloids with comparable properties, such as berberine and quinine. this compound stands out due to its specific molecular interactions and the range of applications it offers. The comparison highlights the uniqueness of this compound in terms of its potency, selectivity, and versatility in scientific research and potential therapeutic uses.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds further underscore its importance and potential for future developments.

Eigenschaften

CAS-Nummer

17934-66-6

Molekularformel

C29H47NO4

Molekulargewicht

473.698

IUPAC-Name

1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C29H47NO4/c1-17(31)22-9-10-23-21-8-7-19-15-20(11-13-28(19,3)24(21)12-14-29(22,23)4)34-26-16-25(32-6)27(30-5)18(2)33-26/h10,18-22,24-27,30H,7-9,11-16H2,1-6H3/t18-,19+,20+,21+,22-,24+,25+,26+,27-,28+,29-/m1/s1

InChI-Schlüssel

NEPWOAPISLMKBW-FSSCRBTRSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4=CCC5C(=O)C)C)C)OC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.